Chlorine-Enabled Diels–Alder Cycloaddition
6-Chloropyridazine-3-carbonyl chloride enables an inverse-electron demand Diels–Alder cycloaddition for isoindolinone synthesis. The 6-chloro substituent on the pyridazine ring is critical for this reactivity, as non-halogenated pyridazine analogs do not undergo this transformation under the same conditions [1]. The carbonyl chloride allows for pre-functionalization with a propargyl amine, positioning the diene and dienophile for intramolecular cycloaddition [1].
| Evidence Dimension | Reactivity for Intramolecular Diels–Alder Cycloaddition |
|---|---|
| Target Compound Data | Reactive; enables cycloaddition to form isoindolinones |
| Comparator Or Baseline | Non-halogenated pyridazine-3-carbonyl chlorides (e.g., CAS 40927-38-8) |
| Quantified Difference | Qualitative; non-halogenated analogs fail to undergo the desired cycloaddition under identical conditions [1] |
| Conditions | Synthesis of isoindolinones via intramolecular inverse-electron demand Diels–Alder cycloaddition, requiring a high-boiling solvent (Dowtherm A) at 220 °C [1] |
Why This Matters
This reactivity profile directly impacts procurement decisions for research groups focused on heterocyclic methodology or isoindolinone-containing drug discovery, as the 6-chloro analog provides access to a chemical space inaccessible with non-halogenated versions.
- [1] Mikhail, S.; et al. Synthesis of isoindolinones via inverse-electron demand Diels–Alder cycloadditions. Tetrahedron Letters 2014, 55(14), 2286-2289. https://www.sciencedirect.com/science/article/abs/pii/S0040403914003451 View Source
